molecular formula C3H5N3O B13357142 (S)-2-Amino-2-cyanoacetamide

(S)-2-Amino-2-cyanoacetamide

Cat. No.: B13357142
M. Wt: 99.09 g/mol
InChI Key: JRWAUKYINYWSTA-REOHCLBHSA-N
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Description

(S)-2-Amino-2-cyanoacetamide is an organic compound with the molecular formula C3H5N3O This compound is characterized by the presence of an amino group, a cyano group, and an amide group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-cyanoacetamide typically involves the reaction of cyanoacetamide with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as an intermediate in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

    2-Aminoacetamide: Lacks the cyano group, resulting in different chemical properties and reactivity.

    2-Cyanoacetamide: Lacks the amino group, affecting its biological activity and applications.

    2-Amino-2-cyanopropanoic acid: Contains an additional carboxyl group, leading to different chemical behavior.

Uniqueness: (S)-2-Amino-2-cyanoacetamide is unique due to the presence of both amino and cyano groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

(2S)-2-amino-2-cyanoacetamide

InChI

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)/t2-/m0/s1

InChI Key

JRWAUKYINYWSTA-REOHCLBHSA-N

Isomeric SMILES

C(#N)[C@@H](C(=O)N)N

Canonical SMILES

C(#N)C(C(=O)N)N

Origin of Product

United States

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